![molecular formula C21H16ClN5O4S2 B2646915 3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-72-5](/img/structure/B2646915.png)

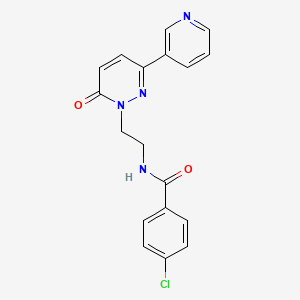

3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an amine linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. The sulfonyl group would introduce polarity and potential for hydrogen bonding, while the dimethoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively nonpolar and lipophilic, while the sulfonyl group could introduce some polarity .Aplicaciones Científicas De Investigación

Synthesis and Selective Serotonin Receptor Antagonism

This compound is part of a class of chemicals synthesized for their binding affinity and ability to inhibit cellular responses to serotonin, specifically targeting the 5-HT6 receptor. It represents a noteworthy example of chemical engineering aimed at developing selective receptor antagonists. One of the most active compounds in functional assays demonstrated significant affinity in a 5-HT6 receptor radioligand binding assay, highlighting the compound's potential as a selective ligand for serotonin receptors (Ivachtchenko et al., 2010).

Crystal Structure and Molecular Interactions

Research has also focused on the synthesis and characterization of similar chemical structures to better understand their molecular interactions. The study of the crystal structure of related compounds aids in the understanding of their chemical behavior and potential for further modification and application in various scientific fields (Repich et al., 2017).

Herbicidal Activity

The chemical scaffold of this compound and its derivatives have been explored for their herbicidal activity. By modifying the structure, researchers have developed compounds with significant herbicidal properties, demonstrating the versatility of this chemical framework in agricultural applications. This includes the design, synthesis, and assessment of novel compounds for their activity against a range of species, indicating the potential for developing new herbicides based on this and related chemical structures (Ren et al., 2000).

Antimicrobial Activity

Further modifications of this chemical structure have led to the creation of compounds with antimicrobial properties. The synthesis of novel thieno[2,3-d]pyrimidines and their evaluation for antibacterial and antifungal activities illustrate the compound's potential as a basis for developing new antimicrobial agents. This research underscores the importance of structural modification in enhancing biological activity and finding new applications in the medical and pharmaceutical fields (Mittal et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

10-(3-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O4S2/c1-30-16-7-6-13(11-17(16)31-2)23-19-18-15(8-9-32-18)27-20(24-19)21(25-26-27)33(28,29)14-5-3-4-12(22)10-14/h3-11H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLEZUVDRQODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)

![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)